molecular formula C17H17N3O3S3 B2687646 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 941981-44-8

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2687646
CAS No.: 941981-44-8
M. Wt: 407.52
InChI Key: YZPORCPYUZUKAV-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring system, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with thiazol-2-ylamine to form the acetamide linkage, typically under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reagents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring system.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Biology: The compound serves as a probe in chemical biology to study the mechanisms of action of thiazole-containing drugs.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as cysteine residues in proteins.

    Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzylthio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: Similar structure but lacks the methoxy groups on the benzyl ring.

    2-(2-((4-Methoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: Contains a single methoxy group on the benzyl ring.

Uniqueness

The presence of the 3,5-dimethoxybenzyl group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide provides unique electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds. The methoxy groups can participate in hydrogen bonding and other interactions that can influence the compound’s binding affinity and specificity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-22-13-5-11(6-14(8-13)23-2)9-25-17-19-12(10-26-17)7-15(21)20-16-18-3-4-24-16/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPORCPYUZUKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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